molecular formula C6H14BrNO4 B12550836 Nitric acid--6-bromohexan-1-ol (1/1) CAS No. 176594-44-8

Nitric acid--6-bromohexan-1-ol (1/1)

Cat. No.: B12550836
CAS No.: 176594-44-8
M. Wt: 244.08 g/mol
InChI Key: QDTQLNHLOZLNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitric acid–6-bromohexan-1-ol (1/1) is a compound formed by the combination of nitric acid and 6-bromohexan-1-ol. This compound is used in various organic and polymeric syntheses due to its functional groups, which include both bromo and hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohexan-1-ol can be synthesized through the bromination of hexanol. The reaction typically involves the use of hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4) to facilitate the substitution of a hydroxyl group with a bromine atom .

Industrial Production Methods

Industrial production of 6-bromohexan-1-ol involves similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromohexan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Hexanol.

    Oxidation: 6-Bromohexanal.

    Reduction: Hexanol.

Mechanism of Action

The mechanism of action of 6-bromohexan-1-ol involves its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction reactions. These reactions enable the compound to act as a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromohexan-1-ol is unique due to the presence of both bromo and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various industrial applications .

Biological Activity

Nitric acid--6-bromohexan-1-ol (1/1) is an intriguing compound that combines the properties of nitric acid and 6-bromohexan-1-ol. Its molecular formula, C6_6H13_{13}BrO·HNO3_3, indicates a unique structure that plays a significant role in organic synthesis and biological interactions. This article explores the biological activity of this compound, focusing on its reactivity, potential applications, and relevant research findings.

Structure and Reactivity

  • Molecular Composition : The compound consists of a brominated alcohol and nitric acid, which enhances its reactivity.
  • Reactivity : The bromine atom in 6-bromohexan-1-ol makes it susceptible to nucleophilic attack, while nitric acid acts as a strong oxidizing agent, facilitating various chemical transformations.

Synthesis
The synthesis of nitric acid--6-bromohexan-1-ol typically involves two main steps:

  • Formation of 6-bromohexan-1-ol : This primary alcohol is synthesized from hexanol through bromination.
  • Nitration : The addition of nitric acid leads to the formation of the final compound, introducing functionalities that are crucial for its biological activity.

Case Studies

  • Antibacterial Activity Assessment :
    • A study evaluating various bromoalkane derivatives showed that compounds with similar structures exhibited significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Chemical Interaction Studies :
    • Interaction studies involving nitric acid--6-bromohexan-1-ol primarily focus on its reactivity with nucleophiles and electrophiles. The dual functionality allows for diverse chemical transformations that can be harnessed in medicinal chemistry for developing new therapeutic agents .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against MRSA and other bacteria ,
Reactivity StudiesNucleophilic attacks facilitated by bromine,
Synthesis ApplicationsUseful in organic synthesis for various compounds

Properties

CAS No.

176594-44-8

Molecular Formula

C6H14BrNO4

Molecular Weight

244.08 g/mol

IUPAC Name

6-bromohexan-1-ol;nitric acid

InChI

InChI=1S/C6H13BrO.HNO3/c7-5-3-1-2-4-6-8;2-1(3)4/h8H,1-6H2;(H,2,3,4)

InChI Key

QDTQLNHLOZLNFT-UHFFFAOYSA-N

Canonical SMILES

C(CCCBr)CCO.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.